molecular formula C9H10Br2O B1422587 1,3-Dibromo-5-isopropoxybenzene CAS No. 1112210-82-8

1,3-Dibromo-5-isopropoxybenzene

Cat. No.: B1422587
CAS No.: 1112210-82-8
M. Wt: 293.98 g/mol
InChI Key: YEANGEKXRPNJTL-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-isopropoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an isopropoxy group is substituted at the 5 position. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 5-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

1,3-Dibromo-5-isopropoxybenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals and bioactive molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-isopropoxybenzene in chemical reactions involves the activation of the bromine atoms and the isopropoxy group. The bromine atoms act as leaving groups in substitution reactions, while the isopropoxy group can participate in various interactions depending on the reaction conditions. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    1,3-Dibromo-5-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

    1,3-Dibromo-5-tert-butoxybenzene: Similar structure but with a tert-butoxy group instead of an isopropoxy group.

Uniqueness

1,3-Dibromo-5-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts specific steric and electronic properties. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and research applications.

Properties

IUPAC Name

1,3-dibromo-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEANGEKXRPNJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of NaH 60% dispersion in mineral oil (1.89 g, 47.25 mmol) in dry DMF (20 mL) under inert atmosphere was added dropwise at 0° C. i-PrOH (3.62 mL, 47.25 mmol). The mixture was stirred at 0° C. for 15 min. Then, a solution of 1,3-dibromo-5-fluoro-benzene (1.98 mL, 15.75 mmol) in dry DMF (20 mL) was added dropwise at 0° C. The reaction mixture was stirred for 16 h at room temperature. A saturated solution of NaHCO3 was added dropwise and the crude product was extracted with Et2O (2 times), the organic layer was washed with a saturated solution of NaHCO3 (3 times), then with a saturated solution of NaCl, dried over MgSO4 and concentrated to give I-a as yellow oil in quantitative yield. 1H RMN (300 MHz, CDCl3) δ 7.21 (t, J=1.4 Hz, 1H), 6.97 (d, J=1.5 Hz, 2H), 4.61-4.40 (m, 1H), 1.32 (d, J=6.0 Hz, 6H).
Name
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[Compound]
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oil
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1.89 g
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reactant
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3.62 mL
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reactant
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Name
Quantity
20 mL
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solvent
Reaction Step One
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1.98 mL
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reactant
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20 mL
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solvent
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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